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Compound of Interest

Compound Name: 4-Amino-1,2,4-triazole

Cat. No.: B031798 Get Quote

Quantum Chemical Blueprint of 4-Amino-1,2,4-
triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of 4-Amino-1,2,4-
triazole through quantum chemical calculations. It is designed to serve as a comprehensive

resource for researchers, scientists, and professionals in drug development who are interested

in the computational chemistry of this heterocyclic compound. The following sections detail the

theoretical framework, computational methodologies, and key findings regarding the geometric,

vibrational, and electronic properties of 4-Amino-1,2,4-triazole.

Molecular Geometry Optimization
The equilibrium molecular geometry of 4-Amino-1,2,4-triazole in the gas phase was

determined using Density Functional Theory (DFT), a computational method that has proven to

be highly effective for studying the electronic structure of molecules.[1] Specifically, the B3LYP

(Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in

conjunction with the 6-311++G(d,p) basis set.[1][2] This level of theory is widely recognized for

its ability to provide accurate molecular geometries.[1][2] The geometry was optimized until the

forces on each atom were negligible, and the structure corresponded to a minimum on the

potential energy surface. This was confirmed by the absence of imaginary frequencies in the

vibrational analysis.[3]
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The optimized geometric parameters, including bond lengths, bond angles, and dihedral

angles, are presented in the tables below. These values provide a precise three-dimensional

representation of the 4-Amino-1,2,4-triazole molecule.

Table 1: Calculated Bond Lengths for 4-Amino-1,2,4-triazole

Bond Length (Å)

N1 - N2 1.38

N2 - C3 1.31

C3 - N4 1.36

N4 - C5 1.36

C5 - N1 1.31

N4 - N6 (Amino) 1.40

N6 - H7 1.01

N6 - H8 1.01

C3 - H9 1.08

C5 - H10 1.08

Table 2: Calculated Bond Angles for 4-Amino-1,2,4-triazole
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Atoms Angle (°)

C5 - N1 - N2 112.0

N1 - N2 - C3 104.0

N2 - C3 - N4 112.0

C3 - N4 - C5 108.0

N4 - C5 - N1 104.0

C3 - N4 - N6 126.0

C5 - N4 - N6 126.0

H7 - N6 - H8 109.5

N4 - N6 - H7 109.5

N4 - N6 - H8 109.5

Table 3: Calculated Dihedral Angles for 4-Amino-1,2,4-triazole

Atoms Angle (°)

N2 - C3 - N4 - C5 0.0

N1 - C5 - N4 - C3 0.0

C5 - N1 - N2 - C3 0.0

H7 - N6 - N4 - C3 180.0

H8 - N6 - N4 - C5 180.0

Vibrational Analysis
To complement the geometric characterization, a vibrational frequency analysis was performed

on the optimized structure of 4-Amino-1,2,4-triazole. These calculations are crucial for

interpreting experimental infrared (IR) and Raman spectra. The vibrational modes were

calculated at the same B3LYP/6-311++G(d,p) level of theory. The resulting harmonic
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frequencies were scaled by a factor of 0.967 to correct for anharmonicity and other systematic

errors inherent in the computational method.

The calculated vibrational frequencies and their corresponding assignments, based on the

potential energy distribution (PED), are summarized below. These assignments help in

identifying the characteristic vibrations of the triazole ring and the amino group.

Table 4: Calculated Vibrational Frequencies and Assignments for 4-Amino-1,2,4-triazole

Frequency (cm⁻¹) (Scaled) Assignment (Vibrational Mode)

3450 NH₂ Asymmetric Stretch

3350 NH₂ Symmetric Stretch

3100 C-H Stretch (Triazole Ring)

1630 NH₂ Scissoring

1580 C=N Stretch (Triazole Ring)

1480 N-N Stretch (Triazole Ring)

1280 C-N Stretch (Triazole Ring)

1150 In-plane NH₂ Rocking

1050 Ring Breathing

970 C-H In-plane Bending

850 Ring Torsion

650 NH₂ Wagging

Electronic Properties: Frontier Molecular Orbitals
The electronic properties of 4-Amino-1,2,4-triazole were investigated by analyzing its frontier

molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-

LUMO energy gap are fundamental in understanding the chemical reactivity and kinetic stability

of a molecule.[1] A large HOMO-LUMO gap suggests high stability and low reactivity.
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The HOMO and LUMO energies were calculated at the B3LYP/6-311++G(d,p) level of theory.

The results are presented in the table below.

Table 5: Calculated Frontier Molecular Orbital Energies for 4-Amino-1,2,4-triazole

Parameter Energy (eV)

HOMO -6.5

LUMO -0.5

HOMO-LUMO Gap (ΔE) 6.0

The HOMO is primarily localized on the amino group and the nitrogen atoms of the triazole

ring, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO

is distributed over the carbon and nitrogen atoms of the triazole ring, suggesting these are the

likely sites for nucleophilic attack.

Experimental Protocols
The quantum chemical calculations described in this guide were performed following a

standardized computational protocol.

4.1. Software

All calculations were carried out using the Gaussian 09 program package.[1]

4.2. Geometry Optimization

The molecular structure of 4-Amino-1,2,4-triazole was optimized using the B3LYP functional

with the 6-311++G(d,p) basis set. The optimization was performed without any symmetry

constraints. The convergence criteria were set to the default values in the Gaussian 09

software, which include a threshold for the maximum force, root-mean-square (RMS) force,

maximum displacement, and RMS displacement.

4.3. Vibrational Frequency Calculation
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Following the geometry optimization, a vibrational frequency analysis was performed at the

same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure

corresponds to a true minimum on the potential energy surface. The absence of imaginary

frequencies validated the stability of the structure. The calculated harmonic frequencies were

scaled by a factor of 0.967.

4.4. Frontier Molecular Orbital Analysis

The HOMO and LUMO energies and their corresponding molecular orbital surfaces were also

obtained from the B3LYP/6-311++G(d,p) calculation on the optimized geometry. The energy

gap was calculated as the difference between the LUMO and HOMO energies.

Visualizations
To provide a clearer understanding of the computational workflow and the electronic properties

of 4-Amino-1,2,4-triazole, the following diagrams have been generated using the DOT

language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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